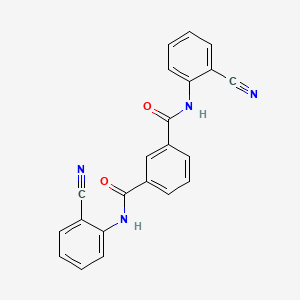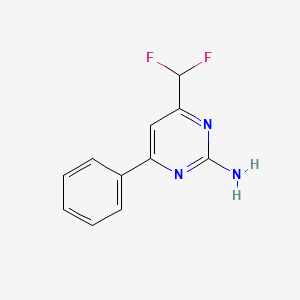methanone](/img/structure/B3442645.png)
[1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl](phenyl)methanone
Übersicht
Beschreibung
[1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl](phenyl)methanone, also known as BPIPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPIPM belongs to the class of indole-based compounds, which have been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Wirkmechanismus
The mechanism of action of [1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl](phenyl)methanone is complex and involves multiple pathways. One of the key targets of [1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl](phenyl)methanone is the PI3K/AKT/mTOR pathway, which is known to be dysregulated in many types of cancer. [1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl](phenyl)methanone inhibits this pathway by binding to the active site of PI3K and preventing its activation. [1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl](phenyl)methanone also activates the AMPK pathway, which is involved in regulating cellular energy metabolism and can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
[1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl](phenyl)methanone has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cellular energy metabolism. [1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl](phenyl)methanone has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl](phenyl)methanone for lab experiments is its high potency and specificity towards cancer cells. This allows for lower doses to be used, which reduces the risk of side effects and toxicity. However, one of the limitations of [1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl](phenyl)methanone is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on [1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl](phenyl)methanone. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of new targets and pathways that can be modulated by [1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl](phenyl)methanone. Additionally, further studies are needed to evaluate the safety and efficacy of [1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl](phenyl)methanone in animal models and clinical trials, and to determine its potential applications in other diseases beyond cancer.
Wissenschaftliche Forschungsanwendungen
[1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl](phenyl)methanone has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been its anticancer activity. Studies have shown that [1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl](phenyl)methanone can induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. [1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl](phenyl)methanone has also been shown to inhibit tumor growth in animal models of cancer.
Eigenschaften
IUPAC Name |
[1-(4-bromophenyl)-5-hydroxy-2-methylindol-3-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO2/c1-14-21(22(26)15-5-3-2-4-6-15)19-13-18(25)11-12-20(19)24(14)17-9-7-16(23)8-10-17/h2-13,25H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCQKEXHDBKLPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)Br)C=CC(=C2)O)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl](phenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(4-acetyl-1-piperazinyl)-1,1-dimethylethyl]benzenesulfonamide](/img/structure/B3442576.png)
![N~1~-(2-methoxybenzyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3442580.png)

![1-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B3442611.png)

![3-bromo-N-(2-ethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3442619.png)
![3-amino-6-propylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3442624.png)
![ethyl {[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]thio}acetate](/img/structure/B3442629.png)
![N-(tert-butyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3442632.png)
![6-methoxy-2-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-4-quinolinamine](/img/structure/B3442650.png)


![N-(2,5-dichlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3442668.png)